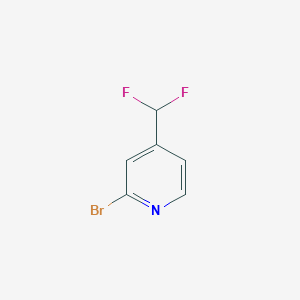

2-Bromo-4-(difluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFLELWFIHZCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672355 | |

| Record name | 2-Bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-87-3 | |

| Record name | 2-Bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-(DIFLUOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Functionalization of 2 Bromo 4 Difluoromethyl Pyridine

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond at the C2 position of 2-bromo-4-(difluoromethyl)pyridine is a primary site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful method for the formation of carbon-nitrogen bonds. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar bromo-pyridines in such reactions provides a strong indication of its expected behavior. Generally, the coupling of aryl and heteroaryl halides with amines is facilitated by a palladium catalyst and a suitable ligand.

For heteroaryl bromides, the choice of ligand is crucial to achieve high yields and selectivity. Ligands such as tBuBrettPhos have been shown to be effective in the amination of unprotected bromoimidazoles and bromopyrazoles, suggesting their potential applicability to substituted bromopyridines. acs.orgnih.gov The reaction conditions typically involve a palladium precatalyst, a bulky biarylphosphine ligand, and a base in an appropriate solvent. Given the electron-withdrawing nature of the difluoromethyl group, which can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium center, it is anticipated that this compound would be a viable substrate for these transformations.

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Heterocyclic Bromides This table is based on general methodologies for similar substrates and illustrates expected conditions for this compound.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 25-80 | Moderate to High |

| Alkylamine | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 25-80 | Moderate to High |

| Heteroarylamine | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 25-80 | Moderate to High |

The synthesis of bipyridines is of significant interest due to their importance as ligands in coordination chemistry and materials science. Reductive homocoupling of 2-bromopyridines offers a direct route to symmetrically substituted 2,2'-bipyridines. Studies on the homocoupling of the closely related 2-bromo-5-(trifluoromethyl)pyridine have demonstrated the feasibility of this approach. researchgate.net

These reactions are typically catalyzed by palladium complexes, often in the presence of a reducing agent. In some methodologies, the solvent itself, such as isopropanol or 1,4-butanediol, can act as the reductant. elsevierpure.com The reaction proceeds via oxidative addition of the bromopyridine to a low-valent palladium species, followed by a series of steps leading to the formation of the bipyridine product and regeneration of the active catalyst. The presence of electron-withdrawing groups, such as the difluoromethyl group, is generally expected to facilitate the initial oxidative addition step. The expected product from the reductive homocoupling of this compound would be 4,4'-bis(difluoromethyl)-2,2'-bipyridine.

Table 2: Conditions for Reductive Homocoupling of 2-Bromo-5-(trifluoromethyl)pyridine This data for a similar substrate suggests viable conditions for the homocoupling of this compound.

| Catalyst | Additive | Base | Reductant/Solvent | Temperature (°C) |

| Palladium Acetate | Tetrabutylammonium Iodide (TBAI) | Potassium Carbonate | Isopropanol in Cyrene™ | 50 |

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl- and heteroarylboronic acids and their esters, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. nih.gov Research on the C-H borylation of trifluoromethyl-substituted pyridines has shown that the regioselectivity is primarily governed by steric factors. acs.orgdigitellinc.com

For a substrate like this compound, the iridium catalyst, typically in conjunction with a bipyridine-based ligand, would be expected to direct borylation to the least sterically hindered C-H bond. Given the presence of the bromine atom at the 2-position, the most likely positions for borylation would be C-3, C-5, or C-6. The electronic effects of the bromine and difluoromethyl groups would also influence the regioselectivity. The resulting pyridylboronic ester could then be used in subsequent cross-coupling reactions to introduce a wide range of substituents onto the pyridine (B92270) ring. These reactions are often carried out neat, without the need for a solvent. acs.orgdigitellinc.com

Table 3: Iridium-Catalyzed C-H Borylation of CF3-Substituted Pyridines This table illustrates the general conditions and expected outcomes for the C-H borylation of this compound based on studies with similar compounds.

| Substrate | Catalyst System | Boron Source | Solvent | Position of Borylation |

| CF3-substituted Pyridine | [Ir(cod)OMe]2 / dtbpy | B2pin2 | Neat or Solvent | Sterically least hindered C-H |

Nucleophilic Aromatic Substitution (SNAr) Strategies

The pyridine ring is inherently electron-deficient, and this character is further enhanced by the presence of the electron-withdrawing difluoromethyl group at the 4-position. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). stackexchange.com In this compound, the bromine atom at the 2-position serves as a leaving group in SNAr reactions.

The mechanism of SNAr on pyridines involves the attack of a nucleophile at an electron-deficient carbon, forming a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. When attack occurs at the C2 or C4 positions, the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This stabilization is not possible when the attack is at the C3 or C5 positions. Consequently, SNAr reactions on pyridines preferentially occur at the 2- and 4-positions. For this compound, nucleophilic attack would be expected to readily displace the bromide at the C2 position.

Table 4: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

| Position of Attack | Stability of Intermediate | Outcome |

| C2 or C4 | Stabilized by charge delocalization onto nitrogen | Favored |

| C3 or C5 | Less stable (charge on carbon atoms only) | Disfavored |

Metalation and Electrophilic Quenching Reactions

The protons on the pyridine ring can be abstracted by strong bases, a process known as metalation. The resulting organometallic species can then react with various electrophiles to introduce new functional groups. The regioselectivity of this deprotonation is influenced by the electronic and steric effects of the substituents on the ring.

For this compound, the regioselectivity of deprotonation would be directed by the combined effects of the bromine and difluoromethyl groups. Directed ortho metalation (DoM) is a powerful strategy where a substituent directs deprotonation to an adjacent position. However, in this case, the acidity of the ring protons is also a significant factor. The electron-withdrawing difluoromethyl group will increase the acidity of the adjacent protons at C3 and C5.

Regioselective lithiation of pyridines can be achieved using strong bases like n-butyllithium, often at low temperatures to prevent side reactions. researchgate.netrsc.org Once the pyridyl anion is formed, it can be quenched with an electrophile such as carbon dioxide (CO2), leading to the formation of a carboxylic acid in a process known as carboxylation. A related synthetic strategy involves the copper-mediated reductive coupling of 2-bromopyridines with reagents that can be subsequently hydrolyzed and decarboxylated to install a difluoromethyl group. researchgate.net This highlights the utility of carboxylation and decarboxylation sequences in the functionalization of such molecules.

Table 5: General Scheme for Regioselective Deprotonation and Carboxylation

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | Strong base (e.g., n-BuLi) | Pyridyl anion |

| 2. Electrophilic Quench | Carbon Dioxide (CO2) | Pyridine carboxylic acid |

Trapping with Electrophiles (e.g., Iodine, Benzaldehyde)

The reactivity of the carbon-bromine bond in this compound allows for its conversion into a more reactive organometallic intermediate, which can then be "trapped" by various electrophiles. This two-step sequence is a powerful strategy for introducing a wide range of functional groups at the 2-position of the pyridine ring. The process typically involves a halogen-metal exchange reaction, often using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, to generate a lithiated pyridine species. This highly nucleophilic intermediate readily reacts with electrophiles.

When iodine (I₂) is used as the electrophile, the reaction leads to the formation of 2-iodo-4-(difluoromethyl)pyridine. This transformation is significant as the resulting carbon-iodine bond is often more reactive in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) compared to the initial carbon-bromine bond.

The use of an aldehyde, such as benzaldehyde , as the electrophile results in the formation of a secondary alcohol. The lithiated 2-position of the pyridine ring attacks the electrophilic carbonyl carbon of benzaldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield phenyl(4-(difluoromethyl)pyridin-2-yl)methanol. This reaction demonstrates the utility of this method for creating new carbon-carbon bonds and introducing hydroxyl functionality. While specific studies on this compound were not found, the reaction of other substituted pyridines with benzaldehyde is a well-established transformation. acs.orgacs.org For instance, the reaction of a dihydropyridine intermediate with benzaldehyde has been shown to proceed with first-order dependence on the dihydropyridine, benzaldehyde, a borane catalyst, and a base. acs.org

These trapping reactions highlight the versatility of this compound as a synthetic intermediate, enabling the introduction of halogens, and carbon-based functional groups.

Derivatization for Specialized Research Applications

Preparation of N-Difluoromethylated Fluorophores

The difluoromethyl group (CF₂H) has garnered significant interest in medicinal and materials science due to its unique properties. It can act as a lipophilic bioisostere of hydroxyl or thiol groups and can participate in hydrogen bonding. ub.edunih.gov The introduction of a difluoromethyl group onto the nitrogen atom of a pyridine-containing fluorophore can modulate its photophysical and physicochemical properties. rsc.org

A transition-metal-free method has been developed for the N-difluoromethylation of pyridine-containing compounds using ethyl bromodifluoroacetate as a readily available and inexpensive difluoromethylating agent. rsc.orgrsc.org This process involves an initial N-alkylation step, followed by in situ ester hydrolysis and decarboxylation to yield the N-difluoromethylated pyridine product. ub.edunih.gov

Researchers have synthesized N-difluoromethylated analogs of existing fluorophores and demonstrated that replacing an N-methyl group with an N-CF₂H group can lead to improved spectroscopic properties. ub.edursc.org This facile N-difluoromethylation method provides a pathway to novel biologically active compounds and functional materials where the properties of N-methyl pyridinium (B92312) and N-methyl-4-pyridone/quinolone moieties can be fine-tuned by substitution with an N-CF₂H group. ub.edunih.gov The steric and electronic effects of substituents on the pyridine ring play a crucial role in the efficiency of the reaction and the structure of the final product. ub.edunih.gov

Synthesis of Polypyridyl and N-Pyridyl-Pyridin-2-one Systems

This compound serves as a valuable building block for constructing more complex molecular architectures like polypyridyl and N-pyridyl-pyridin-2-one systems. These scaffolds are of significant interest in coordination chemistry, materials science, and medicinal chemistry.

Polypyridyl Systems: These are ligands containing multiple pyridine units, which are fundamental in the development of metal complexes for applications in catalysis, photoredox chemistry, and as therapeutic agents. nih.gov The bromine atom in this compound is susceptible to various cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the connection of the this compound unit to other pyridine rings or aromatic systems, leading to the formation of bipyridines, terpyridines, and other polypyridyl structures. The presence of the difluoromethyl group can influence the electronic properties and steric hindrance of the resulting ligand, thereby tuning the properties of its metal complexes.

N-Pyridyl-Pyridin-2-one Systems: A novel method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been described. nih.gov This protocol operates under mild conditions and is compatible with a range of functional groups. nih.gov The mechanism involves the formation of N-difluoromethylpyridinium salts as key intermediates. nih.govresearchgate.net This transformation allows for the direct conversion of the pyridine nitrogen into a pyridone, a scaffold present in many biologically active molecules. While not starting directly from this compound, this methodology showcases a pathway for converting substituted pyridines into N-difluoromethylated pyridones, a transformation that could potentially be adapted for derivatives of this compound to generate complex heterocyclic systems.

Electrochemical Single Electron Transfer (SET) Transformations

The carbon-bromine bond in compounds like this compound can be reactive in electrochemical single electron transfer (SET) transformations. chim.it In these reactions, an electron is transferred to the molecule, which can lead to the cleavage of the C-Br bond and the formation of a difluoromethyl-substituted pyridyl radical. This reactive intermediate can then participate in various subsequent reactions.

Research on related bromodifluoromethyl heterocycles has shown that they are highly reactive in electrochemical SET processes. chim.it For example, tetrakis(dimethylamino)ethylene (TDAE) has been used as an effective chemical reducing agent to generate stable difluoromethyl heterocyclic anions via a SET mechanism. chim.it These anions can then react with electrophiles like aldehydes and ketones. chim.it

Electrosynthesis is gaining traction as a "greener" and more efficient alternative to traditional synthetic methods that may use harsh reagents. ucl.ac.uk The electrochemical reduction of related trifluoroacetylpyridinium salts has been studied, showing that they undergo a single reduction process, making them suitable candidates for electrosynthesis. ucl.ac.uk Such studies provide a framework for exploring the electrochemical behavior of this compound. The SET-initiated cleavage of the C-Br bond could open pathways for novel functionalization reactions, such as coupling with alkenes or arenes, driven by electrochemical methods. This approach is part of a broader advancement in organic synthesis leveraging photoredox chemistry, transition-metal catalysis, and electrosynthesis to harness the power of radical chemistry. researchgate.net

Derivatization for Analytical and Spectroscopic Characterization Enhancement

Chemical derivatization is a powerful technique used to modify an analyte to improve its detection and analysis by methods such as chromatography and mass spectrometry. researchgate.net For a compound like this compound, derivatization can enhance its volatility for gas chromatography (GC) or improve its ionization efficiency and detection sensitivity for liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com

For example, if the pyridine nitrogen were to be quaternized with a suitable reagent, it would introduce a permanent positive charge, significantly enhancing its detection by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Reagents like 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are designed to react with primary amines or hydroxy groups, but similar concepts could be applied to derivatize the pyridine nitrogen itself. mdpi.com

For spectroscopic characterization, particularly NMR, derivatization can help to resolve overlapping signals or confirm structural assignments. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR are sensitive to the electronic environment of the nuclei. researchgate.net By converting this compound into a derivative, for example, through a Suzuki coupling reaction at the bromine position, the resulting changes in chemical shifts can provide valuable structural information.

Furthermore, derivatization with a fluorescent tag, such as a coumarin-based reagent, could allow for highly sensitive detection using fluorescence spectroscopy or HPLC with a fluorescence detector. nih.gov While specific derivatization protocols for this compound are not extensively documented, the principles of analytical derivatization are broadly applicable.

The table below summarizes potential derivatization strategies and their analytical benefits.

| Derivatization Strategy | Target Functionality | Potential Reagent Class | Analytical Enhancement |

| Quaternization | Pyridine Nitrogen | Alkyl Halides | Enhanced ESI-MS Signal |

| Cross-Coupling | C-Br Bond | Boronic Acids (Suzuki) | Structural confirmation by NMR, altered chromatographic retention |

| Fluorescent Labeling | Pyridine or derivative | Coumarins, Dansyl Chloride | Enables highly sensitive fluorescence detection |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Difluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Bromo-4-(difluoromethyl)pyridine, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides comprehensive information about its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the difluoromethyl group proton. The pyridine (B92270) ring has three aromatic protons at positions 3, 5, and 6. Their chemical shifts are influenced by the electronegativity and position of the bromine and difluoromethyl substituents. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

For comparison, the ¹H NMR data for related pyridine derivatives provides insight into the expected spectral patterns. For instance, in 2-((difluoromethyl)thio)pyridine (B14018446), the proton of the difluoromethyl group appears as a triplet at 7.70 ppm with a coupling constant (²JHF) of 56.3 Hz. rsc.org The aromatic protons of this derivative are observed between 7.13 and 8.49 ppm. rsc.org Similarly, for 2-(4-bromophenyl)pyridine, the aromatic protons resonate in the range of 7.21 to 8.71 ppm. rsc.org

Table 1: ¹H NMR Data for Selected Derivatives of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-((difluoromethyl)thio)pyridine rsc.org | CDCl₃ | δ 8.49 (d, J = 4.7 Hz, 1H), 7.70 (t, J = 56.3 Hz, 1H), 7.62 – 7.56 (m, 1H), 7.26 (d, J = 7.9 Hz, 1H), 7.16 – 7.13 (m, 1H) |

| 2-Bromo-6-(difluoromethyl)pyridine chemicalbook.com | - | Spectral data available but specific values not listed in the provided results. |

| 2-(4-Bromophenyl)pyridine rsc.org | CDCl₃ | δ 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H) |

The ¹³C NMR spectrum for this compound is expected to display six distinct signals, one for each carbon atom in the molecule. The carbon atom of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the five pyridine ring carbons are influenced by the substituents. The carbon bonded to bromine (C-2) would be found in the typical region for bromo-substituted aromatic carbons, while the carbon attached to the difluoromethyl group (C-4) and its neighbors will also show characteristic shifts.

The analysis of related compounds, such as 2-bromopyridine (B144113), shows carbon signals at approximately 150.3 ppm (C6), 142.3 ppm (C2), 139.3 ppm (C4), 128.1 ppm (C5), and 123.9 ppm (C3). For derivatives like 2-(4-bromophenyl)pyridine, the pyridine carbons appear at δ 156.2, 149.7, 138.2, 123.4, and 120.3 ppm. rsc.org The difluoromethyl group's presence is confirmed in the ¹³C NMR spectrum of difluoromethyl 4-phenoxybenzoate, where the -CF₂H carbon signal appears at δ 112.97 ppm as a triplet with a large coupling constant of J = 257.3 Hz. rsc.org

Table 2: ¹³C NMR Data for Selected Pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Difluoromethyl 4-phenoxybenzoate rsc.org | CDCl₃ | δ 163.50 (s), 162.03 (t, J = 3.2 Hz), 154.98 (s), 132.66 (s), 130.18 (s), 125.06 (s), 121.12 (s), 120.44 (s), 117.28 (s), 112.97 (t, J = 257.3 Hz) |

| 2-(4-Bromophenyl)pyridine rsc.org | CDCl₃ | δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

| 2-Bromopyridine chemicalbook.com | CDCl₃ | δ 150.3, 142.3, 139.3, 128.1, 123.9 |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to be a doublet, resulting from coupling to the single proton of the difluoromethyl group (²JHF). The chemical shift of this signal provides a key identifier for the difluoromethyl moiety.

In related difluoromethyl compounds, the ¹⁹F NMR signals for the -CHF₂ group typically appear in a characteristic range. For example, in 2-((difluoromethyl)thio)pyridine, the signal is a doublet at -96.26 ppm (J = 56.3 Hz). rsc.org In another derivative, 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, the doublet appears at -99.11 ppm (J = 56.0 Hz). rsc.org These examples indicate the expected region and splitting pattern for the fluorine signal in this compound. In contrast, the ¹⁹F NMR spectrum of a trifluoromethyl (-CF₃) derivative, such as 2-(4-(trifluoromethyl)phenyl)quinoline, shows a singlet at -62.4 ppm, as there are no adjacent protons to cause splitting. rsc.org

Table 3: ¹⁹F NMR Data for Selected Fluorinated Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-((difluoromethyl)thio)pyridine rsc.org | CDCl₃ | δ -96.26 (d, J = 56.3 Hz) |

| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole rsc.org | CDCl₃ | δ -99.11 (d, J = 56.0 Hz) |

| 2-(4-(trifluoromethyl)phenyl)quinoline rsc.org | CDCl₃ | δ -62.4 (s) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the pyridine ring, C-H, C-Br, and C-F bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Pyridine ring C=C and C=N stretching: These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

C-F stretching: The C-F bonds of the difluoromethyl group are expected to produce strong absorption bands in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br bond vibration is expected to appear in the lower frequency "fingerprint" region, typically between 550 and 650 cm⁻¹. docbrown.info

For example, the IR spectrum of 2-bromobutane (B33332) shows a characteristic C-Br stretch in the 550-650 cm⁻¹ range. docbrown.info Analysis of 2-((difluoromethyl)thio)pyridine derivatives also shows strong absorptions in the C-F stretching region (1050-1250 cm⁻¹) and the aromatic region (1400-1600 cm⁻¹). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that exhibits characteristic absorptions in the UV region. These absorptions are typically due to π → π* and n → π* electronic transitions.

For pyridine itself, the π → π* transitions are generally observed around 200-270 nm, while the weaker n → π* transition occurs at longer wavelengths, often around 270-300 nm. The presence of substituents on the pyridine ring can cause shifts in the absorption maxima (λ_max). The bromine atom (an auxochrome) and the difluoromethyl group are expected to influence the electronic structure of the pyridine ring, potentially causing a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. For example, studies on various aryl-substituted pyridine derivatives show complex absorption spectra in the UV region, often with multiple bands corresponding to the different electronic transitions within the conjugated system. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₄BrF₂N), the calculated molecular weight is approximately 208.00 g/mol . sigmaaldrich.com

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (m/z ≈ 208) and another for the molecule containing ⁸¹Br (m/z ≈ 210).

Common fragmentation patterns would likely involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the difluoromethyl group ([M-CHF₂]⁺). The mass spectrum of a related compound, 2-bromo-4,6-difluoroaniline (B1266213) (molecular weight 208.003), shows a molecular ion peak at m/z 208 and a prominent peak corresponding to the loss of bromine. nist.gov Another example, 2-((difluoromethyl)thio)pyridine, shows a molecular ion at m/z 161.0 in GC-MS analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, enabling the confirmation of elemental composition. For this compound, with a molecular formula of C₆H₄BrF₂N, the expected monoisotopic mass is approximately 208.00 g/mol . sigmaaldrich.comsigmaaldrich.com HRMS analysis provides high-resolution data that can confirm this mass with a high degree of accuracy, which is essential for verifying the identity of the synthesized compound. This technique is particularly valuable in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. The high resolving power of HRMS instruments allows for the separation of mass spectral peaks that would otherwise overlap in lower-resolution instruments, providing unambiguous identification. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. cdc.gov In the context of this compound and its derivatives, GC-MS serves to both separate the compound from a mixture and provide mass spectral data for its identification. nih.gov The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.gov

The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For brominated compounds, the isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum. researchgate.net The primary fragmentation pathways for similar halogenated diphenylamines often involve the loss of the halogen substituent (X) or hydrogen halide (HX). researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry suggest that cleavage of the C-Br bond and fragmentation of the difluoromethyl group would be expected.

Table 1: GC-MS Operating Parameters for Analysis of Similar Compounds

| Parameter | Value |

|---|---|

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.3 mL/min nih.govmdpi.com |

| Injector Temperature | 280 °C nih.gov |

| Initial Column Temperature | 50-60 °C nih.govmdpi.com |

| Final Column Temperature | 320 °C nih.govmdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range (m/z) | 40-700 nih.gov |

Note: These are general parameters and may be optimized for specific analyses.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly useful for the analysis of polar and non-volatile molecules, including derivatives of this compound. nih.gov ESI generates ions directly from a solution, making it compatible with liquid chromatography. nih.gov In a study on the N-difluoromethylation of pyridine derivatives, reversed-phase UV-HPLC-MS analysis was used to identify the products. rsc.org This approach allows for the separation of the reaction mixture components by HPLC followed by their detection and identification by mass spectrometry.

Tandem mass spectrometry (MS/MS) provides further structural information by selecting a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov This technique is instrumental in elucidating the structure of unknown compounds and confirming the identity of known ones. For instance, a method for detecting unknown organic bromine compounds utilizes liquid chromatography with negative-ion electrospray ionization and induced in-source fragmentation (LC/NI-ESI-IISF/MS) to detect bromide ions (m/z 79 and 81). researchgate.net This approach is noted to be more sensitive than traditional LC/ESI/MS-MS for certain organobromine compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties. rsc.orgnih.gov While a specific crystal structure for this compound is not available in the search results, the utility of this technique for similar brominated heterocyclic compounds is well-documented.

For example, X-ray crystallography has been used to study bromodomain-containing protein 4 (BRD4) inhibitors, revealing a new binding site and providing crucial information for drug design. nih.gov In another study, the crystal structures of bromo-substituted derivatives of 2-deoxy-D-glucose were determined, showing how the introduction of a bromine atom influences the crystal packing and hydrogen bonding network. rsc.orgnih.gov These examples highlight the power of X-ray crystallography to provide detailed structural insights that are unattainable with other analytical methods.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds. nih.gov For pyridine derivatives, reversed-phase HPLC is a common method. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, 2-bromopyridine can be analyzed using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

HPLC is also employed to monitor reaction progress and determine the purity of the final product. For example, in the synthesis of N-difluoromethylated pyridines, reversed-phase UV-HPLC-MS was used to analyze the reaction mixture. rsc.org The purity of various brominated pyridine derivatives is often reported based on HPLC analysis. bldpharm.com

Table 2: Representative HPLC Conditions for Analysis of Brominated Pyridines

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water with acid modifier | sielc.com |

| Detection | UV at 220 nm or 280 nm | sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

Note: Specific conditions can vary depending on the analyte and column used.

Radial chromatography on silica (B1680970) gel is a preparative liquid chromatography technique used for the purification of chemical compounds. It is a variation of column chromatography where the solvent flows from the center of a circular plate outwards. This method can be particularly useful for separating compounds with similar polarities. While no specific application of radial chromatography for the purification of this compound was found, it is a relevant technique for the purification of its derivatives. For instance, the purification of a BODIPY derivative was attempted using silica column chromatography, and alternative methods like alumina (B75360) chromatography or gel filtration were suggested for challenging separations. researchgate.net The purification of 2-bromo-4-((difluoromethyl)thio)pyridine was achieved by flash column chromatography on silica gel, a closely related technique. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For a molecule like 2-Bromo-4-(difluoromethyl)pyridine, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. Studies on analogous compounds, such as 2,6-bis(bromo-methyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, have demonstrated the utility of DFT methods in characterizing halogenated pyridines. derpharmachemica.comnih.gov

Elucidation of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise arrangement of the pyridine (B92270) ring and its bromine and difluoromethyl substituents. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. However, specific optimized structural parameters and conformational energy data for this compound are not available in the reviewed literature.

Simulation of Spectroscopic Properties (IR, UV-Vis)

DFT methods can accurately predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. This theoretical spectrum aids in the assignment of experimental vibrational modes. kit.edu Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, predicting the absorption wavelengths (λmax) that characterize a molecule's UV-Vis spectrum. While experimental and theoretical spectroscopic analyses have been performed for various substituted pyridines, no such simulated IR or UV-Vis data has been published for this compound. nih.govacs.org

Analysis of Electronic Structure (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. derpharmachemica.com A smaller gap generally indicates higher reactivity. From the HOMO and LUMO energies, one can also estimate the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). Despite the importance of these parameters, calculated values for the HOMO-LUMO gap, ionization potential, and electron affinity of this compound are absent from current scientific reports.

Examination of Chemical Reactivity Parameters (Hardness, Softness, Electronegativity)

Based on the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated. These include chemical hardness (η), which measures resistance to change in electron distribution; chemical softness (S), which is the reciprocal of hardness; and electronegativity (χ), which describes the ability of a molecule to attract electrons. These parameters are invaluable for predicting how a molecule will behave in chemical reactions. wuxibiology.com Regrettably, there are no published studies providing these calculated reactivity descriptors for this compound.

Solvent Effects on Electronic and Energetic Properties (IEF-PCM Model)

Chemical reactions are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a common computational approach to simulate the effects of a solvent. nih.gov This model treats the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments. An investigation into the solvent effects on this compound would reveal how its electronic structure and energy change in various media, but such a specific computational analysis has not been documented.

Non-Linear Optical (NLO) Property Predictions

Molecules with specific electronic characteristics, particularly those with significant charge separation and polarizability, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. researchgate.net Computational methods, including DFT, are used to predict NLO behavior by calculating the first-order hyperpolarizability (β). ymerdigital.com Large values of β suggest a strong NLO response. Theoretical NLO studies have been conducted on many pyridine derivatives, but this compound has not been the subject of such a specific investigation. derpharmachemica.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis for this compound has not been detailed in available research. NBO analysis is a powerful computational tool that provides insights into the bonding and electronic structure of a molecule by analyzing the electron density. uni-muenchen.dewikipedia.orgtaylorandfrancis.com It describes the Lewis-like bonding pattern, including bonds, lone pairs, and delocalization of electron density. For a substituted pyridine like this compound, NBO analysis would be instrumental in quantifying the hybridization of atomic orbitals, the polarity of bonds (such as C-Br, C-F, and C-N), and the hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. These interactions are key to understanding the molecule's stability and reactivity.

Thermodynamic Property Calculations and Temperature Dependence

Computational studies detailing the thermodynamic properties (such as heat capacity, entropy, and enthalpy) of this compound and their dependence on temperature were not found in the surveyed literature. Such calculations are typically performed using methods like Density Functional Theory (DFT). The results of these calculations provide valuable information about the stability of the molecule at different temperatures and can be used to predict the spontaneity and energy changes of reactions involving the compound. For other pyridine derivatives, these theoretical calculations have been shown to correlate well with experimental data. researchgate.net

Computational Prediction of Interactions and Biological Activities (e.g., Corrosion Inhibition Potential)

While computational studies have been conducted on various pyridine derivatives to predict their potential as corrosion inhibitors, specific research focusing on this compound is not available. researchgate.netchemmethod.com These predictive studies often use quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and hardness (η). researchgate.net A low energy gap and high HOMO energy are generally associated with better corrosion inhibition efficiency, as they indicate a higher tendency to donate electrons to the metal surface, forming a protective layer. researchgate.net The presence of heteroatoms (N) and halogens (Br, F) in this compound suggests it could have potential for such applications, but this requires specific computational investigation.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding of Difluoromethyl Group)

There is a lack of specific computational research investigating the intramolecular interactions within this compound, particularly concerning the potential for hydrogen bonding involving the difluoromethyl group. The hydrogen atom on the difluoromethyl group (CHF2) could potentially form weak intramolecular hydrogen bonds with the adjacent nitrogen atom of the pyridine ring or the bromine atom. NBO analysis is a common method used to identify and quantify such weak interactions by examining the stabilization energy associated with the delocalization of electron density from a lone pair of a donor atom to the antibonding orbital of the X-H bond. taylorandfrancis.com However, without specific studies on this molecule, the presence and strength of such interactions remain hypothetical.

Advanced Research Applications of 2 Bromo 4 Difluoromethyl Pyridine

Role as a Key Intermediate in Medicinal Chemistry

In the field of medicinal chemistry, the precise assembly of drug candidates is paramount. 2-Bromo-4-(difluoromethyl)pyridine functions as a key intermediate, a foundational component that is modified and integrated into larger, pharmacologically active molecules. Its primary utility lies in its ability to introduce the 4-(difluoromethyl)pyridine (B1298655) moiety into potential therapeutics. This specific structural unit has been identified as a critical component in a variety of potent enzyme inhibitors.

Synthesis of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in regulating cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug development. The 4-(difluoromethyl)pyridine scaffold is a recognized "essential binding feature" for a range of protein kinase inhibitors. acs.org

This compound is a valuable precursor for the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231). This transformation, typically achieved through an amination reaction, is a critical step because the resulting aminopyridine is the direct building block used in the construction of numerous kinase inhibitors. acs.orgnih.gov The pyrazolo[3,4-b]pyridine core, which can be derived from such intermediates, is a common fragment in the synthesis of kinase inhibitors. nih.gov

Development of Phosphoinositide 3-Kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) Kinase Inhibitors

The PI3K/mTOR signaling pathway is a central regulator of cell metabolism, growth, and survival, and its overactivation is frequently implicated in cancer. acs.org Consequently, the development of inhibitors that target PI3K and/or mTOR kinases is a major focus of oncological research. acs.orgnih.gov

A number of highly potent and selective PI3K/mTOR inhibitors have been developed that incorporate the 4-(difluoromethyl)pyridin-2-amine structure as a key component. acs.org Therefore, this compound serves as an essential starting material for producing the core amine intermediate required for the large-scale production of these dual PI3K/mTOR kinase inhibitors. acs.org The development of scalable synthetic routes to these intermediates is crucial for advancing the study of these compounds in clinical settings. acs.org

Preparation of Clinical Candidates in Pharmaceutical Research

The journey of a drug from laboratory discovery to clinical use requires the development of practical and scalable synthetic processes. This compound is an important intermediate in synthetic strategies aimed at the large-scale preparation of clinical candidates. acs.org Its use allows for the efficient construction of the aminopyridine core found in several promising therapeutics targeting the PI3K/mTOR pathway. acs.org The availability of this bromo-substituted pyridine (B92270) is a key factor in the supply chain for producing sufficient quantities of these advanced inhibitors for clinical trials. acs.org

Introduction of Pharmacologically Relevant Heterocycles

The introduction of fluorinated heterocyclic rings is a widely used strategy in modern drug discovery to enhance the pharmacological properties of a molecule. cymitquimica.com The difluoromethyl group, in particular, can improve metabolic stability, bioavailability, and binding affinity. google.com

This compound is an exemplary reagent for this purpose. The reactive bromine atom allows chemists to use well-established chemical reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the 4-(difluoromethyl)pyridine heterocycle to a wide variety of molecular scaffolds. This modular approach facilitates the rapid generation of diverse compound libraries, accelerating the discovery of new drug candidates with improved therapeutic profiles. pipzine-chem.com

Utility in Agrochemical Development

Similar to its role in medicine, this compound and related halogenated pyridines are valuable intermediates in the synthesis of agrochemicals. The pyridine ring is a component of many successful crop protection products. nih.govresearchgate.net

Intermediate for Herbicides (e.g., Pyroxsulam)

The herbicide Pyroxsulam is used for post-emergence control of annual grass and broad-leaved weeds in cereal crops. nih.govherts.ac.uk It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of key amino acids in plants. researchgate.net

The chemical structure of Pyroxsulam features a substituted pyridine ring, specifically a 2-methoxy-4-(tri fluoromethyl)pyridine moiety. nih.govgoogle.com The synthesis of this herbicide relies on key intermediates such as 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com The development of manufacturing processes for this herbicide involved creating new synthetic routes to 4-(trifluoromethyl)pyridine (B1295354) precursors. acs.orgresearchgate.net While structurally related, the synthesis of Pyroxsulam specifically requires a trifluoromethylpyridine intermediate rather than a difluoromethylpyridine one. nih.govresearchgate.net

Intermediate for Insecticides

The difluoromethyl group is a key feature in many modern insecticides. The presence of this group can significantly enhance the biological activity of a compound. This compound serves as a crucial intermediate in the synthesis of novel insecticidal compounds. Researchers have utilized this building block to construct complex molecules with potent insecticidal properties. For instance, the bromine atom at the 2-position can be readily displaced or used in cross-coupling reactions to introduce other functional groups, leading to a diverse range of potential insecticide candidates. The synthesis of insecticidal fluorinated anthranilic diamides is one area where such pyridine intermediates are valuable. dntb.gov.ua

Intermediate for Fungicides

In the field of fungicide development, this compound is also a valuable precursor. The pyridine moiety is a common scaffold in many fungicidal compounds, and the introduction of a difluoromethyl group can lead to enhanced efficacy and a broader spectrum of activity. The synthesis of pyrazolecarboxamide derivatives, a class of compounds known for their fungicidal properties, often involves intermediates derived from fluorinated pyridines. dntb.gov.ua The ability to perform various chemical transformations on the this compound core allows for the systematic modification of the molecule to optimize its fungicidal activity against specific plant pathogens.

Strategies for Optimizing Agrochemical Activity through Structural Modification

The strategic modification of the this compound structure is a key aspect of modern agrochemical research. By altering the substituents on the pyridine ring, chemists can fine-tune the compound's physical and biological properties to maximize its effectiveness as an insecticide or fungicide. Common strategies include:

Suzuki and Stille Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles to introduce different functionalities.

Modification of the Difluoromethyl Group: While less common, modifications involving the difluoromethyl group can also be explored to alter the compound's properties.

These modifications allow for the creation of large libraries of related compounds that can be screened for their agrochemical activity, leading to the identification of new and more effective crop protection agents.

Advanced Materials Science Applications

The unique electronic properties conferred by the fluorine atoms make this compound an attractive building block for advanced materials.

Construction of Fluorinated Azaheterocycles (e.g., Pyrazoles, Triazoles)

Fluorinated azaheterocycles, such as pyrazoles and triazoles, are important scaffolds in materials science and medicinal chemistry. nih.gov this compound can be used as a starting material to construct these complex heterocyclic systems. The reactivity of the bromine atom allows for cyclization reactions with appropriate partners to form the desired heterocyclic rings. The resulting fluorinated azaheterocycles can exhibit interesting photophysical or electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) or as components of advanced polymers.

Synthesis of Conjugated Pyridine and Bipyridine Building Blocks for Coordination Chemistry

Conjugated pyridine and bipyridine ligands are fundamental components in coordination chemistry, used to create metal complexes with specific catalytic or photophysical properties. This compound can be used to synthesize novel conjugated pyridine and bipyridine building blocks. nih.govwhiterose.ac.uk For example, through reactions like the Sonogashira or Stille coupling, the bromine atom can be replaced with acetylenic or other unsaturated groups, extending the conjugation of the system. ossila.com The resulting ligands can then be used to coordinate with various metal ions, leading to new coordination complexes with tailored electronic and steric properties.

Precursor for Complex Nitrogen-Containing Heterocyclic Systems

The utility of this compound as a foundational scaffold extends to its role as a precursor in the synthesis of more intricate, fused nitrogen-containing heterocyclic systems. The strategic placement of the bromine atom at the 2-position and the difluoromethyl group at the 4-position allows for a variety of synthetic transformations, enabling the construction of polycyclic structures with potential applications in medicinal chemistry and materials science.

The bromine atom serves as a versatile handle for numerous cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in building complex molecular architectures. Key methodologies that can be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst. This method is highly effective for creating biaryl structures or for introducing new carbon frameworks that can subsequently be cyclized to form fused ring systems. The reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: By reacting this compound with a terminal alkyne, this palladium-copper co-catalyzed reaction introduces an alkynyl substituent onto the pyridine ring. These acetylenic intermediates are highly valuable as they can undergo various subsequent transformations, including intramolecular cyclizations, to form a diverse array of fused heterocycles such as furopyridines or indolizines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromopyridine and an amine. This is a crucial step in the synthesis of nitrogen-rich heterocyclic systems. For example, coupling with an amino-substituted heterocycle can directly lead to complex linked systems, or an intramolecular version of the reaction can be a key step in the formation of fused bicyclic or tricyclic structures.

While specific examples detailing the synthesis of complex nitrogen-containing heterocycles directly from this compound are not extensively documented in readily available literature, the established reactivity of 2-bromopyridines in these powerful synthetic transformations provides a clear and well-trodden path for its use in this capacity. The reaction conditions are generally mild and adaptable, allowing for the strategic construction of complex molecular frameworks.

Below is a representative table of the types of complex heterocyclic systems that can be envisioned through the application of these standard synthetic methods to this compound, based on known transformations of analogous 2-bromopyridines.

| Coupling Reaction | Coupling Partner | Potential Heterocyclic System |

| Suzuki-Miyaura | 2-Formylphenylboronic acid | Pyridobenzazepine derivative |

| Sonogashira | 2-Aminophenylacetylene | Pyrido-fused quinoline (B57606) derivative |

| Buchwald-Hartwig | 2-Aminopyridine | Dipyridylamine derivative |

| Buchwald-Hartwig | Amino-alcohol | Oxazolopyridine derivative |

This table represents potential synthetic targets based on established reactivity patterns of similar compounds.

The difluoromethyl group at the 4-position is of particular interest as it often enhances the biological activity of molecules by acting as a lipophilic hydrogen bond donor, potentially improving metabolic stability and binding affinity to target proteins. Therefore, the synthesis of complex heterocycles incorporating this moiety is a significant goal in the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Difluoromethyl Pyridine

The utility of 2-Bromo-4-(difluoromethyl)pyridine as a versatile building block in medicinal chemistry and materials science is well-established. However, the full potential of this compound is yet to be realized. Future research efforts are anticipated to focus on several key areas, from optimizing its synthesis to exploring novel applications and employing advanced computational methods for predictive design. These avenues promise to unlock new functionalities and applications for this important fluorinated pyridine (B92270) derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-(difluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation and fluorination steps. For example, bromine can be introduced via electrophilic substitution on a pyridine precursor, followed by difluoromethylation using reagents like ClCFH or BrCFH under palladium catalysis . Key variables include temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (5–10 mol% Pd(PPh)). Yields range from 40–70%, with impurities often arising from over-halogenation or incomplete fluorination .

- Characterization : Confirm structure via H/F NMR (e.g., δ ~8.5 ppm for pyridine protons, -110 ppm for CFH) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How does the difluoromethyl group impact the compound’s physicochemical properties?

- Methodology : The CFH group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability. It also reduces basicity of the pyridine nitrogen (pKa ~3.5 vs. ~5.2 for non-fluorinated analogs) due to electron-withdrawing effects, as shown in potentiometric titrations .

- Analytical Tools : Use X-ray crystallography to resolve steric effects and hydrogen-bonding interactions influenced by fluorine. DFT calculations can model electrostatic potential surfaces .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Mechanism : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, with Pd catalysts facilitating aryl-aryl bond formation. The difluoromethyl group stabilizes transition states via inductive effects, accelerating oxidative addition. Competitive side reactions (e.g., protodehalogenation) occur if base strength (e.g., KCO vs. CsCO) or ligand choice (e.g., SPhos vs. XPhos) is suboptimal .

- Troubleshooting : Monitor reaction progress via TLC or GC-MS. Use additives like tetrabutylammonium bromide (TBAB) to suppress Pd black formation .

Q. How does the compound’s substitution pattern influence its biological activity in kinase inhibition assays?

- Structure-Activity Relationship (SAR) : The bromine at position 2 enhances steric bulk, improving selectivity for ATP-binding pockets in kinases (e.g., FGFR1). The CFH group at position 4 increases metabolic stability by resisting cytochrome P450 oxidation, as shown in microsomal assays (t > 60 min vs. <30 min for CH analogs) .

- Experimental Design : Compare IC values against analogs with Cl/I substitutions or positional isomerism. Use SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can contradictory data on catalytic efficiency in C–H activation reactions be resolved?

- Data Analysis : Discrepancies in turnover numbers (TON) may arise from trace moisture or oxygen in reactions. Replicate experiments under inert atmospheres (glovebox) and use deuterated solvents to track proton sources. Statistical tools like Grubbs’ test can identify outliers .

- Case Study : A 2024 study reported TON = 1,200 vs. 800 in a prior work; the difference was attributed to improved ligand purity (99.5% vs. 95%) and lower catalyst loading (0.1 mol% vs. 0.5 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.